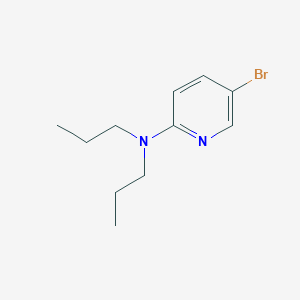

5-bromo-N,N-dipropylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N,N-dipropylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2/c1-3-7-14(8-4-2)11-6-5-10(12)9-13-11/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBJPFDSZHUZQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292301 | |

| Record name | 5-Bromo-N,N-dipropyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200064-12-6 | |

| Record name | 5-Bromo-N,N-dipropyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200064-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N,N-dipropyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo N,n Dipropylpyridin 2 Amine

Strategies for Regioselective Bromination of Pyridine (B92270) Scaffolds

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of 5-bromo-N,N-dipropylpyridin-2-amine. The directing effect of the amino group in 2-aminopyridine plays a crucial role in achieving the desired regioselectivity.

Foundational Bromination Reactions of 2-Aminopyridine to Form 5-Bromo-2-aminopyridine

The synthesis of the key intermediate, 5-bromo-2-aminopyridine, typically starts from 2-aminopyridine. chemicalbook.comresearchgate.net A common and foundational method involves the direct bromination of 2-aminopyridine using bromine in a suitable solvent like acetic acid. orgsyn.org In this electrophilic aromatic substitution reaction, the amino group at the 2-position activates the pyridine ring, directing the incoming electrophile (bromine) primarily to the 5-position. This is due to the ortho- and para-directing nature of the amino group.

One established procedure involves dissolving 2-aminopyridine in acetic acid and then adding a solution of bromine in acetic acid dropwise while maintaining a controlled temperature, typically below 20°C. orgsyn.org After the reaction is complete, the product, 5-bromo-2-aminopyridine, can be isolated by filtration. orgsyn.org This method is effective, though it may sometimes lead to the formation of di-brominated byproducts, such as 2-amino-3,5-dibromopyridine, which necessitates purification steps to isolate the desired mono-brominated product. orgsyn.org

Another approach to synthesize 5-bromo-2-aminopyridine is through the reduction of 5-bromo-2-nitropyridine. chemicalbook.com This method involves the use of a reducing agent, such as palladium on carbon (Pd/C) with a hydrogen source, to convert the nitro group to an amino group, yielding the target compound in high purity. chemicalbook.com

Application of Modern Brominating Agents and Controlled Reaction Conditions

To improve selectivity and yield, and to avoid the use of hazardous elemental bromine, modern brominating agents have been developed and applied. These reagents often offer milder reaction conditions and greater control over the regioselectivity of the bromination.

N-Bromosuccinimide (NBS) is a widely used alternative to bromine for the bromination of activated aromatic rings. While specific conditions for the use of NBS with 2-aminopyridine to yield 5-bromo-2-aminopyridine are part of general organic synthesis knowledge, detailed studies focusing on this specific transformation are prevalent. The use of NBS can minimize the formation of polybrominated side products. acsgcipr.org

Other modern brominating agents include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and phenyltrimethylammonium tribromide. google.comgoogle.com A patented method describes the use of phenyltrimethylammonium tribromide with 2-aminopyridine in a solvent like chloroform or methylene (B1212753) chloride at a temperature range of 20-50°C to produce 2-amino-5-bromopyridine (B118841) with good yield and reduced byproducts. google.com

Furthermore, Selectfluor-promoted bromination using lithium bromide (LiBr) has been shown to be an effective method for the regioselective bromination of 2-aminopyridines under mild conditions, offering good to high yields. rsc.org The reaction mechanism is suggested to proceed via a pyridine radical process. rsc.org

The choice of brominating agent and reaction conditions can be summarized in the following table:

| Brominating Agent | Solvent | Temperature | Key Advantages |

| Bromine (Br₂) | Acetic Acid | < 20°C | Foundational, cost-effective |

| N-Bromosuccinimide (NBS) | Various organic solvents | Room Temperature | Milder, reduced byproducts |

| Phenyltrimethylammonium tribromide | Chloroform / Methylene Chloride | 20-50°C | Solid reagent, easier handling |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Can be used without additional solvent | Varies | High efficiency |

| Selectfluor / LiBr | DMF | Mild | High regioselectivity, good yields |

N,N-Dialkylation Approaches for the Amine Moiety

Once 5-bromo-2-aminopyridine is obtained, the next synthetic step is the introduction of two propyl groups onto the amino nitrogen, a process known as N,N-dialkylation.

Reductive Amination Protocols for N,N-Dipropylation

Reductive amination is a powerful and widely used method for the formation of C-N bonds. This process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.

For the N,N-dipropylation of 5-bromo-2-aminopyridine, a two-step or a one-pot reaction with propanal can be envisioned. The primary amine first reacts with one equivalent of propanal to form an N-propyl imine, which is then reduced. This resulting secondary amine can then react with a second equivalent of propanal to form an iminium ion, which is subsequently reduced to the final tertiary amine, 5-bromo-N,N-dipropylpyridin-2-amine.

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent is critical; for instance, sodium cyanoborohydride is particularly effective for the reductive amination of 2-aminopyridine derivatives. While specific literature detailing the N,N-dipropylation of 5-bromo-2-aminopyridine via reductive amination is not abundant, the general principles are well-established in organic synthesis. For example, a patent describes the reductive amination of a 2-aminopyridine derivative with acetone using a buffer system and sodium cyanoborohydride. reddit.com

A related method involves the N-monoalkylation of aminopyridines using a carboxylic acid and sodium borohydride, which proceeds under mild conditions to give good yields of the corresponding alkylaminopyridine. researchgate.net This could potentially be adapted for a step-wise dialkylation.

Alternative Alkylation Methods for Secondary Amine Formation

Direct alkylation of 5-bromo-2-aminopyridine with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base is another route to introduce the propyl groups. However, controlling the degree of alkylation to achieve the desired N,N-dipropylated product without significant formation of the mono-propylated intermediate or quaternary ammonium salts can be challenging. nih.gov The reaction typically requires a non-nucleophilic base to deprotonate the amine, making it more nucleophilic for the subsequent reaction with the alkyl halide.

More advanced methods for the selective synthesis of secondary amines that could be adapted include the use of N-aminopyridinium salts. chemrxiv.orgchemrxiv.org These reagents can act as ammonia surrogates and allow for a self-limiting alkylation process. chemrxiv.orgchemrxiv.org

Heterogeneous catalysts can also be employed for the N-alkylation of aminopyridines. A patented process describes the reaction of an aminopyridine compound with an alkylation feedstock (such as propanol) in the presence of a heterogeneous catalyst at elevated temperatures (100-500°C) to yield N-alkylated aminopyridines. google.com This method offers the potential for continuous production and easier catalyst separation. google.com

The following table summarizes various alkylation approaches:

| Method | Alkylating Agent | Reducing Agent / Catalyst | Key Features |

| Reductive Amination | Propanal | NaBH₃CN or NaBH(OAc)₃ | One-pot potential, good control |

| Direct Alkylation | Propyl halide (e.g., 1-bromopropane) | Base (e.g., K₂CO₃, NaH) | Can be difficult to control selectivity |

| Catalytic N-Alkylation | Propanol | Heterogeneous catalyst | Suitable for industrial scale, continuous process |

Metal-Catalyzed Coupling Reactions in the Construction of 5-Bromo-N,N-dipropylpyridin-2-amine and Related Structures

The bromo-substituent on the pyridine ring of 5-bromo-N,N-dipropylpyridin-2-amine serves as a versatile handle for further functionalization through metal-catalyzed cross-coupling reactions. These reactions are pivotal for creating more complex molecules with diverse applications.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the formation of carbon-carbon bonds. In this reaction, the 5-bromo-N,N-dipropylpyridin-2-amine can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of substituents at the 5-position of the pyridine ring. A study has demonstrated the successful Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with several arylboronic acids using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). mdpi.com This methodology is directly applicable to 5-bromo-N,N-dipropylpyridin-2-amine.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. nih.govnih.gov This reaction could be used to couple 5-bromo-N,N-dipropylpyridin-2-amine with various primary or secondary amines, leading to the synthesis of 5-amino-substituted N,N-dipropylpyridin-2-amine derivatives. The development of specialized ligands has greatly expanded the scope and efficiency of this reaction. nih.gov

Other metal-catalyzed reactions, such as the Sonogashira coupling (for introducing alkyne groups) and the Heck reaction (for introducing vinyl groups), can also be employed to further diversify the structures derived from 5-bromo-N,N-dipropylpyridin-2-amine.

The following table provides an overview of potential metal-catalyzed coupling reactions:

| Reaction | Coupling Partner | Catalyst | Bond Formed |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester | Palladium catalyst (e.g., Pd(PPh₃)₄) | C-C |

| Buchwald-Hartwig Amination | Primary/secondary amine | Palladium catalyst with specific ligand | C-N |

| Sonogashira Coupling | Terminal alkyne | Palladium and Copper catalyst | C-C (alkyne) |

| Heck Reaction | Alkene | Palladium catalyst | C-C (vinyl) |

Palladium-Catalyzed Cross-Coupling Strategies for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-nitrogen (C–N) bonds, providing a direct route to N-alky-lated aminopyridines. The Buchwald-Hartwig amination is a premier example of this class of reaction, enabling the coupling of amines with aryl halides. nih.gov

For the synthesis of 5-bromo-N,N-dipropylpyridin-2-amine, a common strategy involves the reaction of 2,5-dibromopyridine (B19318) with dipropylamine (B117675). The palladium catalyst, typically in a low oxidation state (Pd(0)), facilitates the reaction through a well-established catalytic cycle. The cycle commences with the oxidative addition of the aryl halide (2,5-dibromopyridine) to the Pd(0) complex. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C–N bond and regenerates the active Pd(0) catalyst. nobelprize.orgwikipedia.org

The choice of ligand is critical for the success of these couplings, as it stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, must be carefully optimized to achieve high yields and selectivity. A study on the synthesis of related pyridine derivatives via Suzuki cross-coupling highlights typical conditions that can be adapted for this amination. mdpi.com

Table 1: Representative Conditions for Palladium-Catalyzed Amination

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | nih.govacs.org |

| Ligand | Xantphos, Buchwald-type biaryl phosphines | mdpi.com |

| Base | NaOt-Bu, K₃PO₄, or K₂CO₃ | mdpi.commdpi.com |

| Solvent | Toluene or 1,4-Dioxane | mdpi.commdpi.com |

| Temperature | 80–110 °C | mdpi.com |

Other Transition Metal-Mediated Transformations

While palladium catalysts are prevalent, other transition metals are also effective in mediating the synthesis of aminopyridines. Copper-catalyzed methods, in particular, have emerged as a cost-effective and powerful alternative for C–N bond formation. nih.gov These reactions, often referred to as Ullmann condensations, typically require higher reaction temperatures than their palladium-catalyzed counterparts but can be advantageous in specific contexts.

Iron, being abundant and less toxic, is an attractive catalyst from a green chemistry perspective. mdpi.com Facile iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines from simple precursors like ketoxime acetates and aldehydes. rsc.org Although this represents a de novo synthesis of the pyridine ring rather than a functionalization, it showcases the potential of iron in pyridine chemistry. Other metals such as rhodium, iridium, and ruthenium have also been extensively used for the functionalization of N-aryl-2-aminopyridines, primarily through C-H activation pathways. nih.govrsc.org These methods allow for the construction of complex N-heterocycles from aminopyridine precursors. nih.gov

Metal-Free Synthetic Pathways for Pyridin-2-amine Derivatives

The development of metal-free synthetic routes is a significant goal in modern organic chemistry, aiming to reduce cost and eliminate toxic metal contamination in final products. For the synthesis of 2-aminopyridines, several metal-free strategies have been reported.

One effective approach involves the activation of the pyridine ring towards nucleophilic substitution without a metal catalyst. This can be achieved by forming N-alkyl pyridinium (B92312) salts, which enhances the electrophilicity of the C2 position. A subsequent reaction with an amine nucleophile, such as dipropylamine, can lead to the desired 2-aminopyridine derivative. nih.gov A variation of this strategy involves using a precursor with a good leaving group at the C2 position, which is activated by N-alkylation to facilitate a mild, regioselective substitution by a primary or secondary amine. nih.gov

Multicomponent reactions (MCRs) offer another powerful metal-free approach. These reactions allow for the construction of complex molecules like substituted 2-aminopyridines from simple, readily available starting materials in a single step. nih.gov For example, a one-pot reaction of enaminones, malononitrile, and a primary amine can efficiently produce a variety of 2-aminopyridine derivatives under solvent-free conditions. nih.gov These methods are highly atom-economical and align well with the principles of green chemistry.

Comparative Analysis of Synthetic Route Efficiency, Selectivity, and Green Chemistry Principles

The choice of a synthetic route depends on a variety of factors, including yield, selectivity, cost, safety, and environmental impact. Each of the methodologies discussed has distinct advantages and disadvantages.

Palladium-catalyzed cross-coupling reactions generally offer high yields and excellent functional group tolerance under relatively mild conditions. However, the high cost and potential toxicity of palladium are significant drawbacks, particularly for large-scale industrial applications. acs.org

Other transition metal-mediated transformations , such as those using copper or iron, can provide a more cost-effective and environmentally benign alternative. Copper catalysis is well-established, while iron catalysis is a growing field with great potential for green synthesis. rsc.org However, these methods may require harsher reaction conditions (e.g., higher temperatures) and can sometimes offer lower yields or selectivity compared to palladium-based systems.

Metal-free pathways are highly desirable from a green chemistry perspective. ijarsct.co.inrasayanjournal.co.in They eliminate the cost and toxicity associated with metal catalysts and often simplify product purification. Methods like pyridinium salt activation offer mild and regioselective synthesis, while multicomponent reactions provide high atom economy and efficiency. nih.govnih.gov The main challenge can be the substrate scope, which may be more limited compared to the highly versatile palladium-catalyzed reactions.

Innovations such as microwave-assisted synthesis can significantly improve the efficiency and green credentials of these routes by reducing reaction times and energy consumption while increasing yields. nih.gov

Table 2: Comparative Analysis of Synthetic Strategies

| Parameter | Palladium-Catalyzed Coupling | Other Transition Metal Catalysis (Cu, Fe) | Metal-Free Pathways |

|---|---|---|---|

| Efficiency (Yield) | Generally High | Moderate to High | Variable, can be high |

| Selectivity | High | Good to High | High (Regioselective) |

| Reaction Conditions | Mild to Moderate | Often Harsher (e.g., higher temp) | Generally Mild |

| Catalyst Cost | High | Low to Moderate | N/A (No metal catalyst) |

| Toxicity/Safety | High (Residual Pd is a concern) | Lower (Fe) to Moderate (Cu) | Generally Low (avoids toxic metals) |

| Green Principles | Poor (metal toxicity, solvent use) | Better (abundant, less toxic metals) | Excellent (no metal, potential for MCRs) |

Chemical Reactivity and Transformation Pathways of 5 Bromo N,n Dipropylpyridin 2 Amine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring are influenced by the electronic nature of the substituents. The pyridine nitrogen atom inherently makes the ring electron-deficient, particularly at the C2, C4, and C6 positions, thus activating them for nucleophilic attack.

Direct nucleophilic aromatic substitution of the bromine atom at the C5 position of 5-bromo-N,N-dipropylpyridin-2-amine is generally challenging under classical SNAr conditions. This is because the C3 and C5 positions of the pyridine ring are not electronically activated for nucleophilic attack in the same way as the C2, C4, and C6 positions are. acs.org For a successful substitution to occur at the C5 position, alternative reaction pathways are typically required.

One of the most effective methods for substituting the bromine atom is through transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki cross-coupling reactions, which utilize a palladium catalyst, can be employed to form new carbon-carbon bonds. In a related example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with various arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate (B84403). mdpi.com This suggests that 5-bromo-N,N-dipropylpyridin-2-amine could similarly react with a range of boronic acids to introduce aryl or other organic fragments at the C5 position.

Another potential pathway for substitution is the Ullmann condensation, which is a classic method for forming carbon-oxygen or carbon-nitrogen bonds. A patent describes the substitution of the bromine in 2-amino-5-bromopyridine (B118841) with a benzyl (B1604629) oxide group using sodium benzylate, which proceeds to give the corresponding 5-(benzyloxy)pyridin-2-amine. google.com This indicates that alkoxide nucleophiles can displace the bromine at the C5 position, likely under heated conditions.

The following table summarizes potential nucleophilic substitution reactions at the C5 position.

| Nucleophile | Reagent/Catalyst System | Product Type | Reference |

| Arylboronic Acid | Pd(PPh3)4, K3PO4 | 5-Aryl-N,N-dipropylpyridin-2-amine | mdpi.com |

| Sodium Benzylate | Heat | 5-(Benzyloxy)-N,N-dipropylpyridin-2-amine | google.com |

| Phenols | Base (e.g., K2CO3), THF | 5-Aryloxy-N,N-dipropylpyridin-2-amine | acs.org |

The N,N-dipropylamino group at the C2 position is a key modulator of the pyridine ring's reactivity and can also undergo its own set of transformations. As a strong electron-donating group, it significantly influences the regioselectivity of other reactions, particularly electrophilic substitutions.

One common modification of secondary amino groups on an aromatic ring is acylation. For example, the amino group of 5-bromo-2-methylpyridin-3-amine can be acylated with acetic anhydride (B1165640) to form the corresponding acetamide. mdpi.com This transformation can be useful to moderate the activating effect of the amino group or to protect it during subsequent reaction steps. A similar reaction could be expected for 5-bromo-N,N-dipropylpyridin-2-amine, although the tertiary nature of the amine would prevent direct acylation on the nitrogen. However, reactions targeting the propyl chains could be envisaged under specific conditions.

The dipropylamino group is also susceptible to oxidation. The oxidation of N,N-disubstituted amines can lead to various products, including N-oxides or dealkylation. nih.gov While specific studies on the oxidation of the dipropylamino group in this particular molecule are not prevalent, the general reactivity of dialkylamino groups suggests that this is a potential transformation pathway.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.comquimicaorganica.org However, the presence of the strongly activating N,N-dipropylamino group at the C2 position significantly enhances the ring's reactivity towards electrophiles.

The directing effects of the substituents on 5-bromo-N,N-dipropylpyridin-2-amine are crucial in determining the position of electrophilic attack. The N,N-dipropylamino group is a powerful ortho-, para-director, strongly activating the C3 and C5 positions. Conversely, the bromine atom at C5 is a deactivating ortho-, para-director. libretexts.org The pyridine nitrogen itself directs incoming electrophiles to the C3 and C5 positions. quimicaorganica.org

In this case, the powerful activating effect of the amino group is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the C3 position, which is ortho to the amino group and meta to the bromo group. This is exemplified by the nitration of 2-amino-5-bromopyridine, which yields 2-amino-5-bromo-3-nitropyridine. orgsyn.org

| Electrophilic Reagent | Conditions | Major Product | Reference |

| Nitric Acid/Sulfuric Acid | 0°C to 50°C | 5-Bromo-N,N-dipropyl-3-nitropyridin-2-amine | orgsyn.org |

Friedel-Crafts alkylation and acylation reactions are generally not successful on pyridine rings because the Lewis acid catalyst complexes with the basic nitrogen atom, further deactivating the ring. youtube.com

Oxidative Transformations of the Pyridine Nucleus and Amine Moiety

The pyridine ring and the N,N-dipropylamino group are both susceptible to oxidation. Oxidation of the pyridine nitrogen atom to form a pyridine N-oxide is a common transformation, often carried out using peroxy acids like m-chloroperbenzoic acid (m-CPBA) or peracetic acid. nih.gov The formation of the N-oxide can alter the electronic properties of the ring, making it more susceptible to certain nucleophilic substitutions.

The N,N-dipropylamino group can also be a site of oxidation. Oxidation of tertiary amines can lead to a variety of products, including N-oxides or dealkylation products through oxidative cleavage. nih.gov The specific outcome would depend on the oxidant used and the reaction conditions. For example, oxidation of related 2-(pyridin-2-yl)-N,N-diphenylacetamides with various oxidants resulted in multiple products, highlighting the complexity of such transformations. nih.gov

| Oxidizing Agent | Potential Product(s) | Reference |

| m-CPBA, Peracetic Acid | 5-Bromo-N,N-dipropylpyridin-2-amine N-oxide | nih.gov |

| Various Oxidants | Oxidative dealkylation or N-oxide formation of the amino group | nih.gov |

Reductive Transformations of the Pyridine Nucleus and Amine Moiety

The reduction of 5-bromo-N,N-dipropylpyridin-2-amine can target either the pyridine ring or the bromo substituent, depending on the reducing agent and reaction conditions. Catalytic hydrogenation is a common method for reducing the pyridine ring to a piperidine (B6355638) ring. However, this often requires harsh conditions.

More selective reductions are also possible. For instance, the reduction of a related compound, 2-amino-5-bromo-3-nitropyridine, can be achieved with high selectivity. Using reagents like tin in hydrochloric acid or catalytic hydrogenation can reduce the nitro group to an amino group without affecting the bromine atom or the pyridine ring. orgsyn.org This suggests that if an electron-withdrawing group were present on the ring of the title compound, it could be selectively reduced.

The bromine atom can also be removed under certain reductive conditions, a process known as hydrodebromination. This can sometimes be achieved through catalytic hydrogenation or with specific reducing agents.

| Reducing Agent | Substrate Feature | Potential Product | Reference |

| Sn/HCl or H2/catalyst | Nitro group at C3 | 3-Amino-5-bromo-N,N-dipropylpyridin-2-amine | orgsyn.org |

| Catalytic Hydrogenation | Pyridine Ring | 5-Bromo-N,N-dipropylpiperidin-2-amine | N/A |

| Catalytic Hydrogenation | Bromo substituent | N,N-Dipropylpyridin-2-amine | N/A |

Chemo- and Regioselectivity in Reactions Involving 5-Bromo-N,N-dipropylpyridin-2-amine

The concepts of chemo- and regioselectivity are central to understanding the reactivity of a multifunctional molecule like 5-bromo-N,N-dipropylpyridin-2-amine.

Regioselectivity in electrophilic aromatic substitution is primarily governed by the potent electron-donating N,N-dipropylamino group, which directs incoming electrophiles to the C3 position. orgsyn.org This overrides the directing effects of the bromo substituent and the pyridine nitrogen.

In nucleophilic substitutions , the situation is more complex. While the C2, C4, and C6 positions are electronically favored for direct SNAr, the bromine atom is at the less reactive C5 position. Therefore, substitution of the bromine atom often requires metal catalysis, which proceeds via a different mechanism and allows for regioselective functionalization at C5. mdpi.com

Chemoselectivity is observed in reactions where multiple functional groups could potentially react. For instance, in palladium-catalyzed amination reactions of dihalopyridines, selectivity between different halogen atoms can be achieved. In the case of 5-bromo-2-chloropyridine, amination can be directed to selectively substitute the bromine over the chlorine by using a specific palladium-ligand system. researchgate.net Furthermore, in the reduction of a nitrated analogue, the nitro group can be reduced chemoselectively without affecting the bromo substituent or the pyridine ring. orgsyn.org The choice of reagents and reaction conditions is therefore critical in controlling which part of the molecule reacts.

Role and Applications of 5 Bromo N,n Dipropylpyridin 2 Amine in Advanced Organic Synthesis

As a Versatile Precursor in Diverse Coupling Reactions for Complex Molecule Synthesis

The bromine atom at the C-5 position of 5-bromo-N,N-dipropylpyridin-2-amine is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This reactivity makes it a valuable precursor for the synthesis of highly substituted and complex molecules.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide. nih.gov 5-bromo-N,N-dipropylpyridin-2-amine can be effectively coupled with various aryl- or heteroarylboronic acids or their esters to generate 5-aryl-N,N-dipropylpyridin-2-amines. These reactions are typically catalyzed by palladium complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium phosphate (B84403) (K₃PO₄) and a solvent system like 1,4-dioxane/water. nih.govresearchgate.netmdpi.com The reaction tolerates a wide range of functional groups on the boronic acid partner, making it a highly versatile tool for molecular elaboration. nih.govmdpi.com Studies on analogous compounds like 5-bromo-2-methylpyridin-3-amine (B1289001) show that both electron-donating and electron-withdrawing substituents on the arylboronic acid are well-tolerated, leading to moderate to good yields of the corresponding biaryl products. mdpi.com

| Catalyst | Base | Solvent | Temperature (°C) | Product Type | Yield | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 5-Aryl-N,N-dipropylpyridin-2-amines | Moderate to Good | nih.govmdpi.com |

| Pd(MeCN)₂Cl₂ + dppf | Various | Various | Various | 5-Aryl-1,2,3-triazines (analogous system) | Up to 97% | uzh.ch |

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is an indispensable tool. researchgate.net This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines. Using this methodology, the bromine atom of 5-bromo-N,N-dipropylpyridin-2-amine can be substituted with another amino group, leading to the synthesis of 5-aminopyridine derivatives. This transformation is crucial for accessing compounds with diverse electronic and pharmacological properties. The reaction typically employs a palladium catalyst, a bulky electron-rich phosphine (B1218219) ligand (e.g., XPhos, GPhos), and a base such as sodium tert-butoxide. researchgate.netnih.gov This method is particularly valuable for coupling with aliphatic amines, which are prevalent substructures in pharmaceuticals. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, creating arylalkyne structures. wikipedia.orgorganic-chemistry.org This reaction is of paramount importance for the synthesis of conjugated systems used in materials science. libretexts.org 5-bromo-N,N-dipropylpyridin-2-amine can react with various terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (which can also serve as the solvent). wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org The resulting 5-(alkynyl)-N,N-dipropylpyridin-2-amines are valuable intermediates for more complex conjugated molecules and polymers. libretexts.org

Functionality as a Ligand in Homogeneous and Heterogeneous Catalysis

Beyond its role as a substrate, the structural features of 5-bromo-N,N-dipropylpyridin-2-amine and its derivatives lend themselves to applications in catalysis. The pyridine (B92270) ring's nitrogen atom and the exocyclic di-n-propylamino group can both act as coordination sites for metal centers. This bidentate or potentially monodentate coordination capability allows molecules derived from this scaffold to function as ligands in catalytic processes.

Pyridine-based ligands are widely used in transition metal catalysis due to their ability to modulate the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. wikipedia.org For instance, dipyridylpalladium complexes have been successfully employed in copper-free Sonogashira coupling reactions. wikipedia.org By modifying the substituents on the pyridine ring, as is possible starting from 5-bromo-N,N-dipropylpyridin-2-amine via the coupling reactions described above, a library of tailored ligands can be generated. These ligands can be fine-tuned for specific catalytic applications in areas such as C-C and C-N bond formation, hydrogenation, and polymerization.

Utilization in the Construction of Functionalized Pyridine Architectures

The primary utility of 5-bromo-N,N-dipropylpyridin-2-amine in synthetic chemistry is its role as a foundational block for building more elaborate pyridine-based structures. The cross-coupling reactions discussed previously are the principal methods for achieving this.

C-C Bond Formation: Through Suzuki-Miyaura and Sonogashira couplings, diverse aryl, heteroaryl, and alkynyl groups can be appended to the C-5 position of the pyridine ring. nih.govwikipedia.org This allows for the systematic extension of the molecule's π-system and the introduction of various functional groups that can alter the molecule's physical and biological properties.

C-N Bond Formation: The Buchwald-Hartwig amination provides a direct route to introduce a second nitrogen-based substituent at the C-5 position, leading to diaminopyridine-type structures that are of interest in medicinal chemistry and as ligands. researchgate.netnih.gov

These transformations, starting from a single, readily available precursor, enable a divergent synthetic strategy. researchgate.net This approach allows for the efficient preparation of a multitude of unprecedented and highly functionalized aromatic N-heterocycles from a common intermediate, which is a highly desirable strategy in drug discovery and materials science. researchgate.net

Contributions to Advanced Materials Science and Organic Optoelectronics (potential future direction based on general pyridine applications)

While specific applications of 5-bromo-N,N-dipropylpyridin-2-amine itself in materials science may not be extensively documented, its derivatives, particularly those synthesized via Sonogashira coupling, have significant potential in this field. The ability to create extended, highly conjugated π-systems is fundamental to the development of organic electronic and optoelectronic materials. libretexts.org

The Sonogashira reaction allows for the synthesis of poly(phenyleneethynylene)s (PPEs) and other conjugated polymers where pyridine units can be incorporated into the polymer backbone. libretexts.org These materials are investigated for their potential use in:

Organic Light-Emitting Diodes (OLEDs): The electronic properties of the conjugated system can be tuned to achieve emission at specific wavelengths.

Organic Photovoltaics (OPVs): As electron donor or acceptor materials in solar cells.

Organic Field-Effect Transistors (OFETs): As the semiconductor layer in transistors.

The N,N-dipropylamino group on the pyridine ring acts as a strong electron-donating group, which can be used to tune the electronic energy levels (HOMO/LUMO) of the resulting conjugated materials. This modulation is critical for optimizing device performance. Therefore, 5-bromo-N,N-dipropylpyridin-2-amine represents a valuable building block for the rational design and synthesis of next-generation organic functional materials.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 5 Bromo N,n Dipropylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for detailing the carbon-hydrogen framework of an organic molecule. Through the analysis of various NMR experiments, the connectivity and chemical environment of each atom in 5-bromo-N,N-dipropylpyridin-2-amine can be determined.

Proton (¹H) NMR Analysis for Hydrogen Environments

Proton (¹H) NMR spectroscopy provides critical information about the number, type, and connectivity of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of 5-bromo-N,N-dipropylpyridin-2-amine, distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the two N-propyl groups are observed.

The aromatic region is expected to show signals for the three protons on the pyridine ring. The proton at the C6 position, adjacent to the nitrogen and the amine group, typically appears as a doublet. The proton at the C4 position, situated between the bromine and the amine-bearing carbon, would likely present as a doublet of doublets due to coupling with both the C3 and C6 protons. The proton at the C3 position would also be a doublet.

The N-dipropyl groups give rise to characteristic signals in the upfield region of the spectrum. The methylene (B1212753) protons (-N-CH₂-) directly attached to the nitrogen atom are expected to appear as a triplet. The subsequent methylene protons (-CH₂-CH₃) would present as a multiplet, often a sextet, due to coupling with the adjacent methylene and methyl protons. Finally, the terminal methyl protons (-CH₃) would show as a triplet.

Table 1: Predicted ¹H NMR Spectral Data for 5-bromo-N,N-dipropylpyridin-2-amine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | H-6 |

| ~7.5 | dd | 1H | H-4 |

| ~6.4 | d | 1H | H-3 |

| ~3.4 | t | 4H | N-CH₂- |

| ~1.6 | m | 4H | -CH₂-CH₃ |

| ~0.9 | t | 6H | -CH₃ |

| Note: Predicted values based on analogous structures. Actual experimental values may vary. |

Carbon (¹³C) NMR Analysis for Carbon Framework

Complementing the proton NMR, Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for 5-bromo-N,N-dipropylpyridin-2-amine would display distinct peaks for each of the unique carbon atoms.

The pyridine ring carbons would resonate in the downfield aromatic region. The carbon atom bearing the bromine (C5) is expected to have its chemical shift influenced by the halogen's electronegativity and would appear in a characteristic range. The carbon attached to the amine group (C2) and the other ring carbons (C3, C4, C6) would also have unique, predictable chemical shifts. The three distinct carbon environments of the n-propyl chains (-N-CH₂-, -CH₂-CH₃, and -CH₃) would be observed in the upfield, aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for 5-bromo-N,N-dipropylpyridin-2-amine

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C2 |

| ~148 | C6 |

| ~140 | C4 |

| ~108 | C3 |

| ~107 | C5 |

| ~52 | N-CH₂- |

| ~22 | -CH₂-CH₃ |

| ~11 | -CH₃ |

| Note: Predicted values based on analogous structures. Actual experimental values may vary. |

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, for instance, confirming the coupling between the H-3 and H-4 protons on the pyridine ring and tracing the proton-proton couplings along the n-propyl chains.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This experiment would unequivocally link each proton signal to its corresponding carbon signal (e.g., the proton at ~8.1 ppm to the C6 carbon at ~148 ppm).

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a synthesized compound and can provide structural information through analysis of fragmentation patterns. The molecular weight of 5-bromo-N,N-dipropylpyridin-2-amine is 257.17 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. For 5-bromo-N,N-dipropylpyridin-2-amine, ESI-MS in positive ion mode would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. A key feature would be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum would exhibit two major peaks for the molecular ion, separated by two mass units (e.g., at m/z 258 and 260 for the [M+H]⁺ ion), with nearly equal intensity, which is a definitive confirmation of the presence of a single bromine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds like 5-bromo-N,N-dipropylpyridin-2-amine. The gas chromatogram would first indicate the purity of the sample, ideally showing a single major peak. The mass spectrometer then provides a mass spectrum for this peak. Using a hard ionization technique like Electron Ionization (EI), GC-MS produces not only the molecular ion (M⁺) but also a series of fragment ions. The fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. Expected fragmentation pathways would include the loss of a propyl group, the cleavage of the C-N bond, and fragmentation of the pyridine ring, all of which would be consistent with the proposed structure.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental to verifying the purity of 5-bromo-N,N-dipropylpyridin-2-amine and for its isolation. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques employed for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of substituted pyridine compounds. For 5-bromo-N,N-dipropylpyridin-2-amine, reversed-phase HPLC is the most common approach. This method allows for the efficient separation of the target compound from impurities and starting materials.

A typical HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. Given the basic nature of the aminopyridine moiety, a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) is used. helixchrom.com To ensure good peak shape and prevent tailing, an acidic additive such as formic acid or trifluoroacetic acid is often incorporated into the mobile phase. helixchrom.com Detection is commonly achieved using a UV detector set at a wavelength where the pyridine ring exhibits strong absorbance.

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially higher resolution, improved sensitivity, and much faster analysis times. For 5-bromo-N,N-dipropylpyridin-2-amine, a UPLC method would offer a more rapid and efficient assessment of purity.

The principles of separation in UPLC are analogous to HPLC, primarily using reversed-phase chromatography. However, the instrumentation is designed to handle the higher backpressures generated by the densely packed columns. The increased efficiency of UPLC allows for better separation of closely related impurities, providing a more accurate purity profile. While specific UPLC methods for this exact compound are not widely published, methods for similar structures demonstrate elution times often under 2-3 minutes, a significant reduction from the typical 10-20 minute runs in HPLC. helixchrom.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic techniques provide critical information about the molecular structure of 5-bromo-N,N-dipropylpyridin-2-amine, including the identification of functional groups and the nature of its electronic system.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.

For 5-bromo-N,N-dipropylpyridin-2-amine, the IR spectrum is characterized by several key absorption bands:

C-H Stretching: Aliphatic C-H stretching vibrations from the two propyl groups are expected in the 2960-2850 cm⁻¹ region.

Aromatic C=C and C=N Stretching: The vibrations of the pyridine ring typically appear in the 1600-1400 cm⁻¹ range.

C-N Stretching: The stretching vibration for the tertiary amine C-N bond connected to the aromatic ring is expected around 1360-1310 cm⁻¹. The C-N stretching of the dipropylamine (B117675) moiety will also be present in this region.

C-Br Stretching: The carbon-bromine bond gives rise to a characteristic absorption in the lower frequency "fingerprint" region, typically between 600 and 500 cm⁻¹.

Absence of N-H Stretching: As a tertiary amine, a key feature in the IR spectrum of 5-bromo-N,N-dipropylpyridin-2-amine is the absence of any N-H stretching bands, which would typically appear around 3500-3300 cm⁻¹ for primary or secondary amines. spectroscopyonline.com

Table 2: Characteristic IR Absorption Bands

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Alkyl | C-H stretch | 2960-2850 |

| Aromatic Ring | C=C / C=N stretch | 1600-1400 |

| Tertiary Amine | C-N stretch | 1360-1310 |

| Aryl Halide | C-Br stretch | 600-500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Substituted pyridines, such as 5-bromo-N,N-dipropylpyridin-2-amine, exhibit characteristic absorptions due to π → π* and n → π* transitions. researchgate.net

The pyridine ring is an aromatic system with delocalized π electrons. The presence of the amino group (an auxochrome) and the bromo group (which can also influence the electronic environment) modifies the energy levels of the molecular orbitals. Typically, two main absorption bands are expected for substituted 2-aminopyridines: researchgate.net

A high-energy band corresponding to a π → π* transition of the aromatic system, usually found in the 200-280 nm range.

A lower-energy band, often appearing as a shoulder, corresponding to an n → π* transition, which involves the non-bonding electrons on the nitrogen atom of the pyridine ring. This transition is typically observed at longer wavelengths, often above 280 nm. researchgate.net

The exact position of the maximum absorbance (λmax) is sensitive to the solvent used, due to differential stabilization of the ground and excited states.

Computational and Theoretical Investigations on 5 Bromo N,n Dipropylpyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly employed to optimize the molecular geometry and calculate various electronic parameters for similar pyridine (B92270) compounds. researchgate.netnih.gov These calculations provide a detailed understanding of the molecule's stability, charge distribution, and reactivity. For instance, DFT can be used to determine electrophilicity and Fukui indices to predict how the molecule will behave in chemical reactions. benchchem.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For 5-bromo-N,N-dipropylpyridin-2-amine, the HOMO is expected to be localized primarily on the electron-rich 2-(dipropylamino)pyridine moiety, which acts as the electron-donating part of the molecule. Conversely, the LUMO is likely distributed over the pyridine ring, particularly influenced by the electron-withdrawing bromine atom. The interaction of these orbitals governs the molecule's behavior in pericyclic reactions and nucleophilic/electrophilic substitutions. youtube.comslideshare.net

Computational studies on related molecules like 2-amino-3-bromo-5-nitropyridine have calculated global reactivity descriptors based on FMO energies. researchgate.netnih.gov These provide a template for predicting the properties of 5-bromo-N,N-dipropylpyridin-2-amine.

Table 1: Predicted Frontier Molecular Orbital Properties Data based on analogous compounds.

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Relatively High | Indicates strong electron-donating capability. |

| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Small to Moderate | A smaller gap suggests higher reactivity and potential for charge transfer. nih.gov |

| Electronegativity (χ) | Moderate | Influences the molecule's ability to attract electrons. nih.gov |

| Global Hardness (η) | Low to Moderate | Lower hardness correlates with higher reactivity. nih.gov |

| Global Softness (S) | Moderate | Higher softness indicates greater polarizability and reactivity. nih.gov |

| Electrophilicity Index (ω) | Moderate | Quantifies the energy lowering upon accepting electrons. nih.gov |

This is an interactive data table. Click on the headers to explore the data.

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and represent the most likely sites for electrophilic attack. For 5-bromo-N,N-dipropylpyridin-2-amine, these regions are expected to be concentrated around the nitrogen atom of the pyridine ring and, to a lesser extent, the nitrogen of the dipropylamino group and the bromine atom, due to the presence of lone pairs of electrons. researchgate.netresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. They are typically found around the hydrogen atoms of the propyl groups and the pyridine ring. researchgate.net

Neutral Regions (Green): These areas indicate a neutral electrostatic potential.

The MEP map provides a clear, visual guide to the molecule's reactivity, complementing the insights gained from FMO analysis. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For 5-bromo-N,N-dipropylpyridin-2-amine, MD simulations would be particularly useful for analyzing the conformational flexibility of the two propyl groups attached to the amine nitrogen.

Reaction Mechanism Elucidation through Advanced Computational Chemistry Techniques

Computational chemistry is instrumental in elucidating complex reaction mechanisms. For 5-bromo-N,N-dipropylpyridin-2-amine, a key reaction pathway to investigate is nucleophilic aromatic substitution, where the bromine atom is replaced by another functional group. benchchem.com

Advanced techniques can be used to:

Model Transition States: Identify the high-energy transition state structures for the substitution reaction.

Calculate Activation Energies: Determine the energy barriers for the reaction, which helps in predicting reaction rates and feasibility under different conditions.

Analyze Reaction Coordinates: Map the entire energy profile of the reaction from reactants to products, providing a detailed step-by-step understanding of the mechanism.

These computational studies can optimize reaction conditions for synthetic applications, such as in palladium-catalyzed cross-coupling reactions where bromopyridines are common substrates. benchchem.com

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. For 5-bromo-N,N-dipropylpyridin-2-amine, DFT methods can accurately simulate various spectra.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For related bromopyridine amines, the calculated shifts show good agreement with experimental data, confirming substitution patterns and the electronic environment of the nuclei. benchchem.com

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for a Related Compound (2-Amino-3-bromo-5-nitropyridine) This table illustrates the typical agreement between calculated and observed data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Experimental Frequency (cm⁻¹) (FT-Raman) |

| N-H Stretch | 3480 | 3478 | - |

| C-H Stretch (ring) | 3100 | 3102 | 3105 |

| C=N Stretch (ring) | 1610 | 1612 | 1611 |

| NO₂ Symmetric Stretch | 1350 | 1351 | 1352 |

| C-Br Stretch | 680 | 682 | 680 |

Data sourced from studies on 2-Amino-3-bromo-5-nitropyridine. researchgate.netnih.gov This is an interactive data table. Click on the headers to explore the data.

This predictive capability is invaluable for structural elucidation and for understanding the fundamental vibrational properties of the molecule.

Structure Reactivity Relationship Srr Studies of 5 Bromo N,n Dipropylpyridin 2 Amine Analogues

Influence of Halogen Positional Isomerism on Chemical Reactivity

The location of the bromine atom on the pyridine (B92270) ring is a critical determinant of the molecule's electronic properties and, consequently, its chemical reactivity. When comparing 5-bromo-N,N-dipropylpyridin-2-amine with its positional isomer, 6-bromo-N,N-dipropylpyridin-2-amine, distinct differences emerge. The pyridine ring is electron-deficient, a quality that is amplified by the presence of an electron-withdrawing halogen like bromine. imperial.ac.uk

| Property | 5-bromo-N,N-dipropylpyridin-2-amine | 6-bromo-N,N-dipropylpyridin-2-amine |

| Bromine Position | C5 (meta to ring N, para to amino group) | C6 (ortho to amino group) |

| Expected Reactivity | The bromine at the C5 position influences the overall electronic landscape of the pyridine ring. | The bromine at the C6 position introduces steric hindrance and has a more direct electronic impact on the adjacent amino group, altering its reactivity. |

| NMR Data (Illustrative) | Specific shifts are influenced by the electronic environment. | Expected downfield shifts in the 1H NMR spectrum for protons near the bromine atom, such as a signal observed at 6.27 ppm (d, J = 8.29 Hz, 1H) in the chloroform-d (B32938) solvent for a related analogue. |

Impact of N-Alkyl Substituent Variation on Reaction Kinetics and Electronic Properties

The nature of the N-alkyl substituents on the 2-amino group significantly modulates the compound's properties. Replacing the dipropyl groups with other alkyl chains, such as dimethyl, diethyl, dibutyl, or pentyl groups, introduces variations in steric bulk and electronic effects.

Longer alkyl chains, like the propyl groups in the parent compound, increase the molecule's lipophilicity when compared to smaller analogues like 5-bromo-N,N-dimethylpyridin-2-amine. This can affect solubility and interactions in different solvent systems. Thermodynamically, derivatives with larger alkyl groups, such as the dipropyl version, tend to have higher decomposition temperatures than their dimethyl counterparts due to increased van der Waals forces.

From a kinetic standpoint, the size of the alkyl groups is crucial. Larger substituents like dibutyl or dipentyl groups can create significant steric hindrance around the nitrogen atom of the amino group. This steric crowding can slow down reactions that involve this nitrogen, such as alkylation or protonation. Conversely, the electron-donating nature of alkyl groups increases the basicity of the amine. While this electronic effect is present across the series, it can be overshadowed by steric effects, especially with bulkier groups. nih.govcbseacademic.nic.in

| N-Alkyl Substituent | Key Effects |

| Dimethyl | Less steric hindrance, lower lipophilicity compared to dipropyl. |

| Diethyl | Intermediate steric hindrance and lipophilicity. |

| Dipropyl | Enhanced lipophilicity, higher thermal stability than dimethyl analogue. |

| Dibutyl | Increased steric hindrance, potentially leading to slower reaction kinetics. |

| Dipentyl | Significant steric bulk and high lipophilicity. |

Effects of Additional Substituents on the Pyridine Ring on Compound Reactivity and Selectivity

Introducing further substituents onto the pyridine ring of 5-bromo-N,N-dipropylpyridin-2-amine can dramatically alter its reactivity and the selectivity of its reactions. The electronic nature of these additional groups—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—is paramount.

For instance, adding a strong electron-withdrawing nitro group (NO2) at the C3 position, as seen in the related compound 5-bromo-N,N-dimethyl-3-nitropyridin-2-amine, significantly decreases the nucleophilicity of the pyridine. This is because the nitro group powerfully pulls electron density away from the ring system, making it less likely to react with electrophiles and potentially more susceptible to nucleophilic attack.

Steric and Electronic Effects in Modified Pyridin-2-amine Frameworks

The reactivity of modified pyridin-2-amine frameworks is ultimately governed by a complex interplay of steric and electronic effects. It is often challenging to separate these two factors, as a single modification can influence both simultaneously. nih.gov

Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. imperial.ac.uk The addition of substituents can either exacerbate this (with EWGs like nitro or additional halogens) or mitigate it (with EDGs like alkyl or amino groups). nih.gov These electronic shifts directly impact the nucleophilicity of the amino group and the pyridine nitrogen, as well as the susceptibility of the ring to electrophilic or nucleophilic substitution. For example, Hammett analysis and DFT calculations have been used to quantify these electronic effects and predict reaction outcomes. acs.org

Steric Effects: The size of the substituents plays a critical role. Bulky N-alkyl groups (like dipropyl or dibutyl) can sterically hinder the 2-amino position, affecting its ability to act as a nucleophile or a ligand. nih.gov Similarly, substituents on the pyridine ring, particularly at positions ortho to the reacting centers (e.g., C3 or C6), can impede the approach of reagents. acs.org In some cases, significant steric hindrance can lead to the formation of "frustrated Lewis pairs," where the amine (Lewis base) and an approaching Lewis acid cannot form a classical adduct due to steric clash. acs.org The steric and electronic nature of reactants also has a great effect on their effectiveness in reactions. acs.org

Understanding and balancing these steric and electronic contributions is fundamental to the rational design of new pyridin-2-amine derivatives with tailored reactivity for use as building blocks in organic synthesis or as ligands in coordination chemistry. nih.gov

Future Research Directions and Interdisciplinary Perspectives in Pyridine Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies for Pyridin-2-amines

The synthesis of pyridin-2-amines, a key structural motif in many biologically active compounds, is undergoing a green revolution. Researchers are increasingly focused on developing methods that are not only efficient but also environmentally benign and atom-economical.

Traditional methods for synthesizing pyridin-2-amines often involve multi-step processes with harsh reaction conditions and the use of hazardous reagents. However, recent advancements are paving the way for more sustainable alternatives. One promising approach is the use of greener solvents. For instance, the synthesis of N-benzylidenepyridine-2-amine has been successfully achieved at room temperature using an ethanol-water mixture, resulting in a significantly higher yield (95.6%) compared to conventional methods (54.4%). chemrevlett.com This approach not only reduces the reliance on toxic organic solvents but also improves energy efficiency by avoiding high-temperature refluxing.

Microwave-assisted synthesis is another powerful tool for promoting green chemistry in pyridine (B92270) synthesis. nih.govnih.gov This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. nih.gov For example, a one-pot, four-component reaction to synthesize pyridine derivatives under microwave irradiation in ethanol (B145695) has been shown to produce excellent yields (82%–94%) in just 2–7 minutes. nih.gov

Base-promoted amination of polyhalogenated pyridines in water represents another significant step towards sustainability. chemrevlett.com This method avoids the use of expensive and toxic metal catalysts and instead utilizes a simple base like sodium tert-butoxide to facilitate the selective amination at the 2-position of the pyridine ring. chemrevlett.com The use of water as a solvent further enhances the environmental friendliness of this protocol.

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of green chemistry. researchgate.net Methodologies that maximize atom economy are highly sought after. Reductive dearomatization followed by functionalization is an emerging strategy that demonstrates high atom economy in the synthesis of functionalized N-heterocycles from readily available pyridine-fused N-heteroarenes. nih.gov Furthermore, solvent-free, microwave-assisted reactions for the synthesis of pyridinium (B92312) bromides have been reported to exhibit 100% atom economy. scitechdaily.com These approaches minimize waste by ensuring that the maximum number of atoms from the starting materials are incorporated into the final product.

| Synthetic Method | Key Features | Example/Findings | Reference |

| Green Solvents | Use of environmentally benign solvents like water or ethanol-water mixtures. | Synthesis of N-benzylidenepyridine-2-amine in ethanol-water gave a 95.6% yield at room temperature. | chemrevlett.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | One-pot synthesis of pyridine derivatives in 2-7 minutes with 82-94% yield. | nih.gov |

| Base-Promoted Amination | Employs a base to facilitate amination, often in water. | Site-selective amination of polyhalogenated pyridines using sodium tert-butoxide in water. | chemrevlett.com |

| Reductive Functionalization | Dearomatization followed by the addition of functional groups. | High atom economy synthesis of N-heterocycles from pyridine-fused N-heteroarenes. | nih.gov |

| Solvent-Free Synthesis | Reactions conducted without a solvent, often with microwave assistance. | Synthesis of pyridinium bromides with 100% atom economy. | scitechdaily.com |

Exploration of Novel Catalytic Systems Incorporating Pyridine-Based Ligands

The development of novel catalytic systems is crucial for advancing the synthesis and functionalization of pyridine derivatives like 5-bromo-N,N-dipropylpyridin-2-amine. Pyridine-based ligands play a pivotal role in these systems due to their versatile coordination chemistry.

A significant breakthrough is the ruthenium-catalyzed amino exchange of aminopyridines. chemrevlett.comchemrevlett.com This method allows for the direct functionalization of 2-aminopyridines by forming a transient electrophilic η⁶-pyridine complex with the ruthenium catalyst. chemrevlett.comchemrevlett.com This activation strategy bypasses the need for pre-functionalization of the pyridine ring, offering a more direct and efficient route to a diverse range of pyridyl amines. chemrevlett.com

Palladium-catalyzed amination remains a cornerstone for the synthesis of pyridin-2-amines from halogenated precursors. nih.govresearchgate.netnih.gov The use of chelating phosphine (B1218219) ligands, such as BINAP, in conjunction with palladium catalysts has proven effective for the amination of 2-pyridyl chlorides, bromides, and triflates. nih.govnih.gov These methods provide a direct route to protected hydrazinopyridine derivatives, which are valuable linkers in bioconjugate chemistry. nih.gov

The design of new chiral pyridine-derived ligands is a major focus for asymmetric catalysis. scitechdaily.comnih.gov Recently, a modular and tunable chiral pyridine unit (CPU) with a rigid fused-ring framework has been developed. nih.gov This CPU has been incorporated into various chelating ligands and successfully applied in highly enantioselective nickel-catalyzed reactions, such as reductive additions and Ullmann couplings. nih.gov Another example is the development of an N,B-bidentate ligand containing a chiral pyridine moiety for enantioselective iridium-catalyzed C–H borylation. scitechdaily.com

Both homogeneous and heterogeneous catalytic systems are being explored for pyridine functionalization. mit.edu While homogeneous catalysts often offer high activity and selectivity, heterogeneous catalysts provide the advantage of easy separation and recyclability. mit.edu For instance, cerium(IV)-based catalysts have been investigated for the N-oxidation of pyridines, with studies comparing the performance of homogeneous cerium salts to heterogeneous systems where the catalyst is intercalated into layered double hydroxides. mit.edu

The direct C–H functionalization of pyridines is a highly atom-economical strategy that is gaining significant attention. acs.org Various transition metals, including rhodium, nickel, iridium, and palladium, as well as rare earth metal catalysts, have been employed for the site-selective alkylation, arylation, and amination of the pyridine ring. research.google These methods avoid the need for pre-installed leaving groups, thus simplifying synthetic routes and reducing waste.

| Catalytic System | Catalyst/Ligand | Application | Key Features | Reference |

| Amino Exchange | Ruthenium catalyst | Direct amination of 2-aminopyridines | Forms transient η⁶-pyridine complex, no pre-activation needed. | chemrevlett.comchemrevlett.com |

| Palladium-Catalyzed Amination | Pd with chelating phosphine ligands (e.g., BINAP) | Synthesis of pyridin-2-amines from halopyridines | Effective for chlorides, bromides, and triflates. | nih.govresearchgate.netnih.gov |

| Asymmetric Catalysis | Chiral Pyridine Unit (CPU) ligands, N,B-bidentate ligands | Enantioselective Ni-catalyzed reactions, Ir-catalyzed C–H borylation | Provides high stereoselectivity. | scitechdaily.comnih.gov |

| Heterogeneous Catalysis | Cerium(IV)-sandwiched polyoxometalate in LDH | N-oxidation of pyridines | Catalyst is recoverable and reusable. | mit.edu |

| C–H Functionalization | Rh, Ni, Ir, Pd, rare earth metals | Direct alkylation, arylation, and amination of pyridines | High atom economy, avoids pre-functionalization. | acs.orgresearch.google |

Design and Synthesis of Advanced Functional Materials Utilizing Pyridine Scaffolds

Metal-Organic Frameworks (MOFs): Pyridine-based ligands, such as pyridine-dicarboxylic acids, are extensively used in the construction of MOFs. chemrevlett.commit.edu These materials consist of metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional porous structures. The structure and properties of these MOFs can be tuned by varying the metal ion, the pyridine ligand, and the reaction conditions. chemrevlett.com For example, new MOFs derived from pyridine-3,5-dicarboxylic acid have shown structural diversity depending on the template molecules used during synthesis. chemrevlett.com Pyridine-containing MOFs have potential applications in gas storage, separation, and catalysis. nih.gov An ionic iron-based MOF containing 4′-pyridyl-2,2′:6′,2′′-terpyridine has been shown to be an effective and recyclable catalyst for the hydroboration of alkynes. nih.gov

Pyridine-Containing Polymers: The incorporation of pyridine units into polymer backbones can impart a range of useful properties, including conductivity, fluorescence, and antimicrobial activity. nih.govnih.gov Conjugated polymers based on thiophene (B33073) and pyridine rings have been synthesized and shown to exhibit both p- and n-type doping, making them promising candidates for electronic devices. nih.gov The synthesis of these polymers can be achieved through both chemical and electrochemical methods. nih.gov Furthermore, pyridine-grafted copolymers have been developed that exhibit strong fluorescence and antimicrobial properties. nih.gov For instance, a copolymer of acrylic acid and styrene (B11656) was modified by grafting a pyridine derivative via the Hantzsch reaction, resulting in a material with enhanced thermal stability and blue fluorescence. nih.gov

Optoelectronic Properties: Pyridine derivatives are also being explored for their potential in optoelectronic applications. The 2,6-bis(arylethynyl)pyridine scaffold, for example, possesses interesting absorption and emission properties that can be tuned by changing the substituents on the aryl rings. nih.gov These molecules have been investigated for use in light-emitting materials and as anion sensors. nih.gov Theoretical studies on helical oligomers of pyridine with furan, pyrrole, and thiophene have shown that their optoelectronic properties are dependent on the chain length and the helical structure. chemrevlett.comhkust.edu.hk The absorption spectra of these oligomers are composed of multiple electronic transitions, with the main transition shifting to shorter wavelengths (blue-shifted) as the oligomer size increases. chemrevlett.com

| Material Type | Pyridine Scaffold Example | Synthesis Highlights | Functional Properties/Applications | Reference |

| Metal-Organic Frameworks (MOFs) | Pyridine-3,5-dicarboxylic acid | Hydrothermal synthesis with various metal ions and templates. | Structural diversity, potential for gas storage and catalysis. | chemrevlett.com |

| MOFs | 4′-pyridyl-2,2′:6′,2′′-terpyridine | Assembly with iron ions. | Ionic MOF, recyclable catalyst for hydroboration. | nih.gov |

| Conjugated Polymers | Poly(2,3-di(thiophen-2-yl)pyrido[2,3-b]pyrazine) | Chemical and electrochemical polymerization. | p- and n-type doping, potential for electronic devices. | nih.gov |

| Fluorescent Polymers | Pyridine-grafted acrylic acid–styrene copolymers | Hantzsch reaction for grafting. | Enhanced thermal stability, blue fluorescence, antimicrobial activity. | nih.gov |

| Optoelectronic Molecules | 2,6-bis(2-anilinoethynyl)pyridine | Multi-step organic synthesis. | Tunable fluorescence, anion sensing. | nih.gov |

| Helical Oligomers | Pyridine-furan, -pyrrole, -thiophene oligomers | Theoretical design (DFT calculations). | Size-dependent optoelectronic properties. | chemrevlett.comhkust.edu.hk |

Integration of Machine Learning and AI in the Design and Discovery of Pyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or other properties. chemrevlett.comnih.govchemrevlett.comnih.govwjpsonline.com In the context of pyridine chemistry, QSAR models have been developed to predict the anticancer activity of pyridine and bipyridine derivatives against cervical cancer cell lines. chemrevlett.comchemrevlett.com By analyzing a dataset of compounds with known activities, these models can identify key molecular descriptors that influence the desired property. This information can then be used to design new, more potent compounds. For example, a reliable QSAR model for pyridine derivatives was used to design a novel anticancer structure with a predicted lower IC50 value. chemrevlett.com

| AI/ML Application | Methodology | Example in Pyridine Chemistry | Key Outcome/Potential | Reference |

| QSAR Modeling | Multiple Linear Regression (MLR) | Predicting anticancer activity of pyridine derivatives against HeLa cells. | Design of a novel, more potent anticancer compound. | chemrevlett.comchemrevlett.com |

| Property Prediction | Machine Learning-assisted Material Genome Approach | Designing pyridine-based polymers for ReO4- adsorption. | Discovery of polymers with exceptionally high adsorption capacity. | nih.gov |

| Molecular Design | Computational modeling and in silico screening | Designing pyridine variants of benzoyl-phenoxy-acetamide for glioblastoma treatment. | Identification of candidates with high predicted brain tumor penetration. | nih.gov |

| Synthesis Planning | Deep learning for retrosynthetic analysis | General application to organic molecules, including pyridine derivatives. | Potential to discover new and more efficient synthetic routes. | mit.eduhkust.edu.hk |

| Mechanism Elucidation | In-situ spectroscopy and theoretical calculations | Supporting the mechanism of an electrochemical ring expansion to form pyridines. | Enabled understanding and control of reaction regioselectivity. | scitechdaily.com |

Q & A

Basic: What are the common synthetic routes for 5-bromo-N,N-dipropylpyridin-2-amine, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via reductive amination or palladium-catalyzed cross-coupling. For reductive amination, 5-bromopyridin-2-amine reacts with dipropylamine in the presence of sodium cyanoborohydride (NaBH3CN) under reflux in methanol, yielding the target compound after purification . Alternatively, Suzuki-Miyaura coupling using 5-bromo-2-aminopyridine with dipropylboronic acid derivatives can be employed, requiring Pd catalysts (e.g., Pd(PPh3)4) and mild conditions (e.g., 60–80°C in THF/water) . Yield optimization involves adjusting stoichiometry (amine:aldehyde ratio), temperature, and catalyst loading. For example, excess dipropylamine (1.5–2.0 eq.) and controlled pH (6–7) enhance reductive amination efficiency .